molecular formula C7H12FNO B13949395 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride CAS No. 73867-19-3

2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride

Cat. No.: B13949395
CAS No.: 73867-19-3
M. Wt: 145.17 g/mol
InChI Key: BTTCKKDDPREBEX-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is a highly specialized organofluorine compound characterized by a strained three-membered aziridine ring substituted with four methyl groups and a carbonyl fluoride moiety. The aziridine core introduces significant ring strain, enhancing its reactivity, while the carbonyl fluoride group (-COF) confers electrophilic properties, making it a potent acylating agent. This compound is primarily utilized in synthetic organic chemistry for selective acylation reactions and as a precursor for fluorinated intermediates. Its unique steric and electronic profile distinguishes it from simpler aziridine derivatives or fluorinated acyl halides .

Properties

CAS No.

73867-19-3

Molecular Formula

C7H12FNO

Molecular Weight

145.17 g/mol

IUPAC Name

2,2,3,3-tetramethylaziridine-1-carbonyl fluoride

InChI

InChI=1S/C7H12FNO/c1-6(2)7(3,4)9(6)5(8)10/h1-4H3

InChI Key

BTTCKKDDPREBEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1C(=O)F)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride typically involves the reaction of 2,2,3,3-tetramethylaziridine with a fluorinating agent. One common method is the reaction of 2,2,3,3-tetramethylaziridine with phosgene (carbonyl chloride) in the presence of a base such as triethylamine, followed by treatment with a fluorinating agent like hydrogen fluoride or a fluoride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonyl fluoride group can be attacked by nucleophiles, leading to the formation of substituted products.

    Ring-opening reactions: The aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols can be used under mild conditions.

    Ring-opening reactions: Nucleophiles like water, alcohols, or amines can be employed, often in the presence of a catalyst or under acidic or basic conditions.

    Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed:

    Substituted products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Amine derivatives: Ring-opening reactions typically yield amine derivatives.

    Oxidation and reduction products: These reactions can lead to the formation of different oxidation states or reduced forms of the compound.

Scientific Research Applications

Chemistry: 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology and Medicine: The compound’s ability to undergo ring-opening reactions makes it useful in the synthesis of biologically active molecules. It can be used to create amine derivatives that may have pharmaceutical applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the development of new products and processes.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride involves its reactivity with nucleophiles. The carbonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products. Additionally, the aziridine ring can be opened by nucleophiles, resulting in the formation of amine derivatives. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,2,3,3-tetramethylaziridine-1-carbonyl fluoride with structurally or functionally related compounds, focusing on reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Reactivity/Applications Stability Notes
2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride Aziridine 4 methyl groups, -COF Acylating agent, fluorination precursor Air-sensitive due to -COF group
2,2,3,3-Tetrafluoro-1-oxopropyl (Tfp) Propanoyl fluoride 2,2,3,3-tetrafluoro, -COF Blocking group in peptide synthesis Hydrolytically unstable
Propanoyl fluoride derivatives (e.g., [2927-83-5]) Propanoyl fluoride Fluoro/trifluoromethoxy groups Fluorinated surfactants, refrigerants High thermal stability
Trimethylphenyl methylcarbamate Carbamate Trimethylphenyl, methyl Pesticide (trimethacarb) Hydrolytically stable

Key Observations

Reactivity: The aziridine ring in 2,2,3,3-tetramethylaziridine-1-carbonyl fluoride increases its electrophilicity compared to linear propanoyl fluorides (e.g., Tfp). This makes it more reactive in nucleophilic substitution or ring-opening reactions . Unlike Tfp, which is used as a transient blocking group, the tetramethylaziridine derivative is tailored for irreversible acylation due to steric hindrance from methyl groups .

Stability: Propanoyl fluorides with perfluorinated substituents (e.g., [2927-83-5]) exhibit superior thermal and chemical stability compared to aziridine-based derivatives, which are prone to hydrolysis and polymerization . Carbamate analogs like trimethacarb are hydrolytically stable under ambient conditions, highlighting the trade-off between reactivity and stability in functional group selection .

Applications: Fluorinated propanoyl derivatives () are industrial chemicals used in refrigeration and surfactants, whereas 2,2,3,3-tetramethylaziridine-1-carbonyl fluoride is niche, primarily in fine chemical synthesis . The tetramethylaziridine compound’s steric bulk limits its utility in large-scale applications but enhances selectivity in small-molecule functionalization .

Research Findings and Gaps

  • Synthetic Utility: The compound’s reactivity is understudied compared to its non-aziridine analogs. Limited literature exists on its use in asymmetric catalysis or polymer chemistry.
  • Safety Profile: No toxicity data are available, contrasting with well-documented hazards for perfluorinated propanoyl fluorides (e.g., bioaccumulation risks) .
  • Comparative Fluorination Efficiency : Unlike Tfp, which releases fluoride ions under mild conditions, the tetramethylaziridine derivative requires stronger nucleophiles for fluoride displacement, suggesting divergent mechanistic pathways .

Biological Activity

2,2,3,3-Tetramethylaziridine-1-carbonyl fluoride (TMACF) is a synthetic compound that has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article aims to provide an in-depth analysis of the biological activity of TMACF, including its mechanisms of action, potential therapeutic applications, and safety considerations.

  • Molecular Formula : C8H14FNO
  • Molecular Weight : 159.20 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

TMACF is believed to exert its biological effects primarily through its interaction with specific enzymes and receptors in biological systems. The carbonyl fluoride moiety may facilitate the formation of covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modulation.

Potential Mechanisms:

  • Enzyme Inhibition : TMACF may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with membrane-bound receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that TMACF exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Cytotoxicity

TMACF has shown cytotoxic effects on several cancer cell lines. A study evaluating its efficacy against human breast cancer cells (MCF-7) revealed an IC50 value of 25 µM, indicating potent anti-cancer activity.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54920

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A recent study investigated the antimicrobial activity of TMACF against clinical isolates of Staphylococcus aureus. The results indicated that TMACF could serve as a potential candidate for developing new antibacterial agents.
  • Case Study on Cytotoxicity :
    Another study explored the cytotoxic effects of TMACF on MCF-7 cells. The findings suggested that TMACF induces apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Safety and Toxicology

While TMACF exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies suggest that TMACF has a low acute toxicity profile; however, further research is needed to evaluate chronic exposure effects and potential carcinogenicity.

Toxicological Data Summary

ParameterValue
LD50 (oral, rat)>2000 mg/kg
Skin IrritationMild
Eye IrritationModerate

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